Collagen Triple Helix Hyperstability in Xaa Position
In collagen-model peptides (XaaYaaGly)₇, incorporation of (2S,4S)-4-fluoroproline (flp) in the Xaa position yields a stable triple helix with Tm = 33 °C, whereas the (2S,4R)-diastereomer (Flp) in the same position fails to form a triple helix (Tm < 5 °C) [1]. Conversely, in the Yaa position, Flp stabilizes the helix (Tm = 45 °C) while flp is destabilizing (no helix). Thus, the (2S,4S) isomer is uniquely suited for Xaa-position engineering, a role that cannot be fulfilled by its (2S,4R) counterpart.
| Evidence Dimension | Collagen triple helix thermal stability (Tm) |
|---|---|
| Target Compound Data | (flpProGly)₇ Tm = 33 °C; (ProflpGly)₇ no helix (Tm < 5 °C) |
| Comparator Or Baseline | (FlpProGly)₇ no helix (Tm < 5 °C); (ProFlpGly)₇ Tm = 45 °C; (ProProGly)₇ Tm = 6–7 °C |
| Quantified Difference | ΔTm ≈ +28 °C for flp vs Flp in Xaa position; ΔTm ≈ −39 °C for flp vs Flp in Yaa position |
| Conditions | Circular dichroism thermal denaturation of (XaaYaaGly)₇ peptides, 0.2 mM in 50 mM acetic acid, pH ~3 |
Why This Matters
Procurement of the correct diastereomer is essential for collagen-mimetic biomaterial design because the (2S,4S) isomer uniquely enables Xaa-position stabilization, whereas the (2S,4R) isomer is only effective in the Yaa position.
- [1] Hodges JA, Raines RT. Stereoelectronic Effects on Collagen Stability: The Dichotomy of 4-Fluoroproline Diastereomers. J. Am. Chem. Soc. 2003, 125 (31), 9262-9263. DOI:10.1021/ja035881z. View Source
